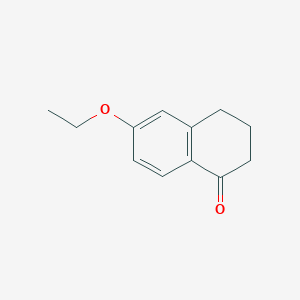

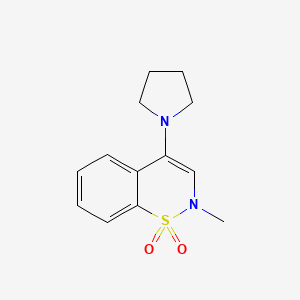

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

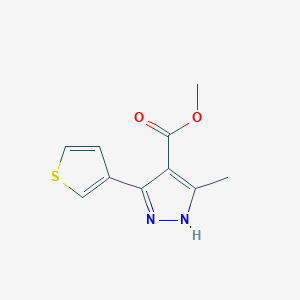

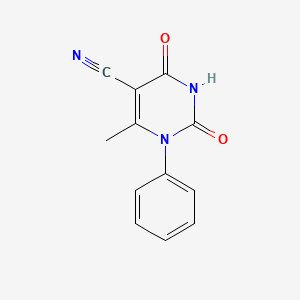

The compound “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” appears to be a derivative of naphthalene, a polycyclic aromatic hydrocarbon with two fused benzene rings1. However, specific information about this compound is not readily available.

Synthesis Analysis

There is a related compound, “(E)-N’- (6-Methoxy-3,4-dihydronaphthalen-1 (2H)-ylidene)benzenesulfonohydrazide”, which has been synthesized1. However, the synthesis process for “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” is not available in the sources I found.

Molecular Structure Analysis

Unfortunately, the molecular structure analysis for “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” is not available in the sources I found.Chemical Reactions Analysis

The chemical reactions involving “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.Physical And Chemical Properties Analysis

The physical and chemical properties of “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.Applications De Recherche Scientifique

Synthesis and Chemical Reactions

- Synthesis of 1,4-Dihydronaphthalenes : 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one is utilized in the synthesis of 1,4-dihydronaphthalenes through a platinum-catalyzed intramolecular hydroarylation of allenyl arenes. This process allows for the creation of dihydronaphthalenes with various alkyl and ethoxycarbonyl groups (Mo & Lee, 2010).

- Formation of Diazomethyl Compounds : The compound is involved in reactions to form diazomethyl compounds which then undergo transformations under different conditions to produce various derivatives. One such derivative is 5-ethoxy-8-methoxy-3,4-dihydronaphthalen-1(2H)-one (Johnson & Mander, 1978).

- Synthesis of Hydrophenanthrene Keto Acid : It also plays a role in synthesizing hydrophenanthrene keto acid derivatives. These compounds have undergone various transformations including rearrangement and aldol cyclization (Collins, Fallon, & Skene, 1994).

Biological and Pharmacological Applications

- Bcl-2 Protein Inhibition : Derivatives of 6-ethoxy-3,4-dihydronaphthalen-1(2H)-one have been studied for their potential in inhibiting the Bcl-2 protein. This research is significant in the context of developing anticancer therapies (Wang et al., 2017).

- Sphingosine-1-Phosphate (S1P) Receptor Agonism : The compound has been a key component in the discovery of a sphingosine-1-phosphate receptor agonist, beneficial for treating autoimmune diseases like multiple sclerosis (Kurata et al., 2017).

Safety And Hazards

The safety and hazards associated with “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.

Orientations Futures

The future directions for research or applications involving “6-ethoxy-3,4-dihydronaphthalen-1(2H)-one” are not available in the sources I found.

Propriétés

IUPAC Name |

6-ethoxy-3,4-dihydro-2H-naphthalen-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-14-10-6-7-11-9(8-10)4-3-5-12(11)13/h6-8H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCGKSZILDAVDQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80517146 |

Source

|

| Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-ethoxy-3,4-dihydronaphthalen-1(2H)-one | |

CAS RN |

50676-12-5 |

Source

|

| Record name | 6-Ethoxy-3,4-dihydronaphthalen-1(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80517146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(4-chlorophenyl)methyl]-2-methylcyclohexan-1-amine](/img/structure/B1367294.png)

![(3aS,5S,6S,6aR)-2-Amino-5-(hydroxymethyl)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]oxazol-6-ol](/img/structure/B1367297.png)

![1H-pyrazolo[3,4-b]pyrazine](/img/structure/B1367300.png)